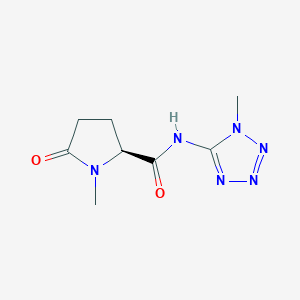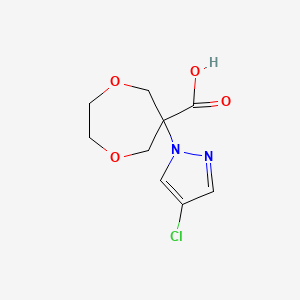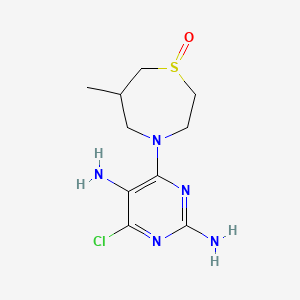
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTDP and is synthesized using specific methods that will be discussed in
Mécanisme D'action
The exact mechanism of action of MTDP is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
MTDP has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help in reducing oxidative stress and inflammation. MTDP has also been found to exhibit neuroprotective effects, which can help in preventing the damage of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MTDP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. However, one of the significant limitations of MTDP is its stability. It is highly reactive and can easily degrade under certain conditions.
Orientations Futures
There are several future directions for the research of MTDP. One of the significant areas of research is in the development of new drugs. MTDP has shown promising results in the treatment of various diseases, and further research can help in the development of new drugs that can be used in clinical settings. Another area of research is in the study of the mechanism of action of MTDP. Further studies can help in understanding the exact mechanism of action of MTDP and its potential applications in various biological processes.
Conclusion:
In conclusion, MTDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using specific methods and has been extensively studied for its potential use in medicinal chemistry. MTDP exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research can help in the development of new drugs and the understanding of the mechanism of action of MTDP.
Méthodes De Synthèse
MTDP is synthesized using a multistep process that involves the reaction of various chemical compounds. The initial step involves the reaction of 1-methyltetrazole-5-thiol with N-methylpyrrolidine-2-carboxylic acid. This reaction results in the formation of the intermediate compound, which is then further reacted with acetic anhydride and sodium acetate to produce the final product, MTDP.
Applications De Recherche Scientifique
MTDP has been extensively studied for its potential applications in various scientific fields. One of the significant applications of MTDP is in the field of medicinal chemistry. It has been found to exhibit promising results in the treatment of various diseases, including cancer and Alzheimer's disease. MTDP has also been studied for its potential use in the development of new drugs.
Propriétés
IUPAC Name |
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c1-13-5(3-4-6(13)15)7(16)9-8-10-11-12-14(8)2/h5H,3-4H2,1-2H3,(H,9,10,12,16)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWVYZJNSGZBO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)

![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)


